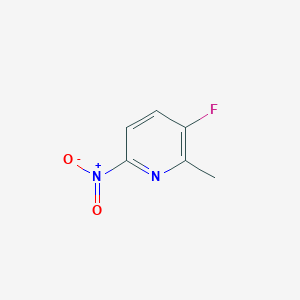

3-Fluoro-2-methyl-6-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

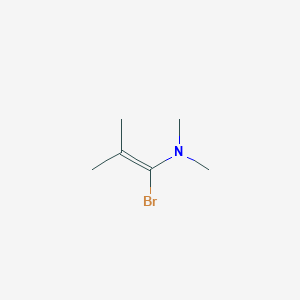

“3-Fluoro-2-methyl-6-nitropyridine” is a chemical compound with the molecular formula C6H5FN2O2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of nitropyridines, which includes “3-Fluoro-2-methyl-6-nitropyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-methyl-6-nitropyridine” can be represented by the InChI code: 1S/C6H5FN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 .Chemical Reactions Analysis

The nitro group of “3-Fluoro-2-methyl-6-nitropyridine” can be replaced by fluoride anion via nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

“3-Fluoro-2-methyl-6-nitropyridine” is a yellow to brown solid or liquid . It has a molecular weight of 156.12 . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

One area of application is the synthesis of antibacterial agents. A study by Matsumoto et al. (1984) explored the synthesis and structure-activity relationships of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a potent antibacterial agent. The study involved the preparation of compounds with various substituents, including fluoro groups at the C-6 position, demonstrating the role of these modifications in enhancing antibacterial activity Matsumoto et al., 1984.

Spectroscopic Studies and Molecular Analysis

Another significant application is in the field of spectroscopic studies and molecular analysis. Karnan, Balachandran, and Murugan (2012) conducted vibrational spectroscopic studies and natural bond orbital analysis on 3-hydroxy-6-methyl-2-nitropyridine. Their research provided insights into the molecular structure, stability, and chemical reactivity of nitropyridines, highlighting the utility of such compounds in understanding molecular interactions and properties Karnan et al., 2012.

Fluorodenitration and Derivative Synthesis

Research by Kuduk, Dipardo, and Bock (2005) presented an efficient method for synthesizing fluoropyridines through fluorodenitration, a process that underscores the adaptability of nitropyridines to form variously substituted pyridine derivatives. This methodology extends the range of applications for nitropyridines in organic synthesis and the development of novel compounds Kuduk et al., 2005.

Novel Fluorophores and Optical Properties

Park et al. (2015) explored the synthesis of new classes of fluorophores, demonstrating the role of nitropyridines in the development of compounds with unique optical properties. Their work on indolizino[3,2-c]quinolines shows how modifications to nitropyridine derivatives can lead to materials suitable for fluorescent probes, highlighting the potential for applications in biomedical imaging and sensors Park et al., 2015.

Chemical Synthesis and Functionalization

Research also extends to the chemical synthesis and functionalization of pyridines. Culshaw et al. (2012) described an efficient method for substituting 3-fluoro-2-nitropyridine with various amines, showcasing the versatility of nitropyridines in creating a broad range of nitrogen-containing heterocycles. This method underscores the significance of nitropyridines in medicinal chemistry and drug development Culshaw et al., 2012.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-fluoro-2-methyl-6-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-5(7)2-3-6(8-4)9(10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWPGRDXFQMCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methyl-6-nitropyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2645093.png)

![2-((3-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2645099.png)

![[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2645100.png)

![(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid](/img/structure/B2645107.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea](/img/structure/B2645109.png)

![(E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645110.png)

![5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2645112.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2645113.png)